molecular formula C13H12N2O2 B000471 Ozagrel CAS No. 82571-53-7

Ozagrel

Cat. No. B000471
CAS RN: 82571-53-7
M. Wt: 228.25 g/mol
InChI Key: SHZKQBHERIJWAO-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of sodium ozagrel, an anti-thrombosis agent, involves starting from ethyl 4-methyl cinnamate. The process includes bromination with NBS to yield ethyl 4-bromomethyl cinnamate, which is then condensed with imidazole in ionic liquid N-n-butylpyridinium tetrafluoroborate followed by hydrolysis, achieving an overall yield of about 67% (Juan, 2007). Another route for the synthesis of ozagrel hydrochloride involves starting from commercially available p-tolualdehyde, proceeding through bromination, substitution with imidazole, and final condensation with malonic acid, offering a cost-efficient and high-yield method (Yu et al., 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

Ozagrel's chemical reactivity and properties are influenced by its functional groups, including the imidazolylmethyl phenyl group, which plays a critical role in its biological activity. Its synthesis involves key chemical reactions, such as bromination and condensation, highlighting its complex chemical nature. The stability of ozagrel and its formulations have been assessed through high-performance thin-layer chromatography (HPTLC), confirming its susceptibility to degradation under various conditions like acid, base, and oxidation, indicating its chemical sensitivity (Kushare & Kushare, 2018).

Physical Properties Analysis

The physical properties of ozagrel, such as solubility and stability, play a significant role in its pharmacokinetic profile and drug formulation. While the reviewed papers did not provide explicit details on the physical properties of ozagrel, these characteristics are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development.

Chemical Properties Analysis

Ozagrel's chemical properties, including its reactivity and stability, have been explored to some extent. The development of a validated stability-indicating HPTLC method for the assay of ozagrel in bulk drugs and pharmaceutical formulations demonstrates its stability and provides a reliable method for quality control and analysis. This method also helps in identifying degradation products under various stress conditions, indicating the drug's chemical stability and reactivity profile (Kushare & Kushare, 2018).

Scientific Research Applications

1. Ozagrel in Stroke and Cerebral Infarction

Ozagrel, a thromboxane A2 synthesis inhibitor, has been investigated for its efficacy in patients with ischemic stroke, including atherothrombotic stroke and lacunar infarction. Studies suggest that while ozagrel is safe, it does not significantly improve functional outcomes in these patients (Wada et al., 2016). Another study indicates that combination therapy with edaravone and ozagrel may be more effective than monotherapy with ozagrel for treating acute ischemic, especially atherothrombotic stroke (Takabatake et al., 2003). A meta-analysis on ozagrel in acute ischemic stroke suggests its effectiveness in improving neurological impairment, though more high-quality trials are needed (Zhang et al., 2012).

2. Ozagrel in Lung Injury

Ozagrel has shown promise in attenuating lung injury in experimental models. A study reported that it decreased the accumulation of leukocytes and chemokine mRNA expression in lungs injured with oleic acid, suggesting its potential as a drug for acute lung injury (Ishitsuka et al., 2009).

3. Ozagrel in Preeclampsia

Ozagrel has been explored for its potential in the treatment and prevention of preeclampsia. Preliminary findings suggest its therapeutic administration may improve hypertension and proteinuria in severe pre-eclamptic women, and its prophylactic use may prevent the occurrence of preeclampsia (Seki et al., 1995).

4. Ozagrel in Vascular Dementia and Cerebral Ischemia

Ozagrel has been studied in the context of vascular dementia induced by bilateral common carotid artery occlusion. It showed effectiveness in improving endothelial dysfunction, memory deficits, and other related changes (Bhatia et al., 2020). Additionally, ozagrel has been observed to enhance locomotor activity and motor coordination following cerebral ischemia in animal models, indicating its potential in post-stroke rehabilitation (Ichikawa et al., 1999).

5. Ozagrel in Asthma

A study evaluating the combination therapy of ozagrel with disodium cromoglycate (DSCG) suggested an additive effect in reducing attack scores and improving pulmonary function in non-atopic asthmatics (Yoshida et al., 1994).

Safety And Hazards

Ozagrel is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Future Directions

Ozagrel has been used in trials studying the treatment of Dry Eye Syndromes . A study synthesized a paeonol-ozagrel conjugate and found that it had a significant curative and therapeutic effect on ischemic stroke . Another study suggested that Ozagrel may be a useful drug in the armamentarium to treat vasospasm after aneurysmal SAH . The global Ozagrel market size in 2023 was XX Million and is projected to experience significant growth in the near future .

properties

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048547
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel

CAS RN

82571-53-7
Record name Ozagrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,990
Citations
J Zhang, J Yang, X Chang, C Zhang, H Zhou… - Neurological …, 2012 - Taylor & Francis
… of efficacy of ozagrel for AIS. Additionally, until the present review, no systematic review has compliled evidence on its efficacy about ozagrel for AIS till now. Clearly ozagrel’s efficacy …
Number of citations: 49 www.tandfonline.com
Y Tomishima, Y Ishitsuka… - BMC …, 2013 - bmcgastroenterol.biomedcentral …
… the effects of ozagrel on APAP hepatotoxicity. In this study, we examined whether ozagrel could protect against APAP-induced liver injury in mice. We examined the effects of ozagrel on …
Number of citations: 33 bmcgastroenterol.biomedcentral.com
T Imamura, S Kiguchi, K Kobayashi… - …, 2003 - thieme-connect.com
… Ozagrel at 3 mg/kg decreased both the area and volume of the cortical infarction after ischemia-reperfusion of the middle cerebral artery. Ozagrel … highly beneficial effect of ozagrel in …
Number of citations: 53 www.thieme-connect.com
T Wada, H Yasunaga, H Horiguchi, K Fushimi… - Journal of Stroke and …, 2016 - Elsevier
… Ozagrel sodium (ozagrel), a thromboxane A2 synthesis … We investigated whether ozagrel was beneficial for patients … The present study suggested that ozagrel was safe to use but …
Number of citations: 13 www.sciencedirect.com
T Ogiso, M Iwaki, Y Hara, T Tanino - Journal of pharmaceutical sciences, 1997 - Elsevier
… ]ozagrel is the same as that after iv injection of the labeled compound.Because ozagrel is … after oral administration,8 the pharmacokinetics of ozagrel and its metabolites is likely to be …
Number of citations: 14 www.sciencedirect.com
V Narayan, D Shukla, DI Bhat, AR Prabhuraj… - Neurology …, 2019 - neurologyindia.com
… received ozagrel compared to the patients who did not receive ozagrel. Of the 42 patients who received ozagrel… after the administration of ozagrel. Fifteen (35.5%) patients who received …
Number of citations: 4 neurologyindia.com
Y Shinohara, I Saito, S Kobayashi… - Cerebrovascular …, 2009 - karger.com
… The randomized double-blind placebo-controlled trial of ozagrel … rate for ozagrel as being 55.0% referring to the postmarketing clinical trial of argatroban in comparison with ozagrel [13] …
Number of citations: 82 karger.com
R Magazine, VU Surendra, B Chogtu - Lung India: Official Organ of …, 2018 - ncbi.nlm.nih.gov
… the placebo, montelukast, and ozagrel groups at various time … A2 synthase inhibitors (eg, ozagrel) in chronic asthma have … usefulness of montelukast and ozagrel in acute asthma.[9] …
Number of citations: 7 www.ncbi.nlm.nih.gov
M Oishi, Y Mochizuki, M Hara… - Clinical …, 1996 - journals.lww.com
… was given (administered group), 10 cases of lacunar infarction in which sodium ozagrel was not … ozagrel in lacunar infarction. Therefore, we investigated the effects of sodium ozagrel on …
Number of citations: 41 journals.lww.com
Y Yu, L Wang, X Zhu, YF Liu, HY Ma - World Journal of Diabetes, 2021 - ncbi.nlm.nih.gov
… ozagrel is widely used to treat ischemic cerebrovascular diseases. It has been reported that sodium ozagrel … This study aimed to observe the effects of sodium ozagrel combined with …
Number of citations: 5 www.ncbi.nlm.nih.gov

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